molecular formula C10H9ClO4 B8761508 2-Acetonyloxy-5-chlorobenzoic Acid

2-Acetonyloxy-5-chlorobenzoic Acid

Cat. No.: B8761508
M. Wt: 228.63 g/mol
InChI Key: GCYAYALKLULVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetyloxy)-5-chlorobenzoic Acid (CAS 1734-62-9) is a benzoic acid derivative with a chlorine substituent at the 5-position and an acetyloxy (OAc) group at the 2-position. Its molecular formula is C₉H₇ClO₄, with a molecular weight of 214.60 g/mol . This compound is structurally characterized by the presence of both electron-withdrawing (chlorine) and ester (acetyloxy) groups, which influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

5-chloro-2-(2-oxopropoxy)benzoic acid

InChI

InChI=1S/C10H9ClO4/c1-6(12)5-15-9-3-2-7(11)4-8(9)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

GCYAYALKLULVFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

2-(Acetyloxy)-5-chlorobenzoic Acid is closely related to 2-(Acetyloxy)-5-bromobenzoic Acid (CAS 1503-53-3), where chlorine is replaced with bromine. Key differences include:

  • Molecular weight : Bromine increases the molecular weight to 259.06 g/mol (vs. 214.60 g/mol for the chloro derivative) .
  • Reactivity : Bromine’s larger atomic radius and weaker C–Br bond (vs. C–Cl) may enhance its suitability as a leaving group in nucleophilic substitution reactions.
  • Spectroscopic properties : The bromo derivative’s IR spectrum has been documented, though digitized data are unavailable .

Amino-Substituted Derivatives

2-Amino-5-chlorobenzoic Acid (C₇H₆ClNO₂, MW 171.58 g/mol) replaces the acetyloxy group with an amino (-NH₂) substituent .

  • Applications: Amino-substituted benzoic acids are precursors in pharmaceutical synthesis (e.g., anthranilic acid derivatives) .

5-(Boc-amino)-2-chlorobenzoic Acid (CAS 503555-96-2, C₁₂H₁₄ClNO₄, MW 271.70 g/mol) introduces a tert-butoxycarbonyl (Boc)-protected amine at the 5-position :

  • Synthetic utility : The Boc group enables controlled deprotection for peptide coupling or heterocycle synthesis.

Ether and Ester Derivatives

4-Amino-5-chloro-2-ethoxybenzoic Acid (CAS 108282-38-8, C₉H₁₀ClNO₃, MW ~215.45 g/mol) features an ethoxy (-OCH₂CH₃) group at the 2-position :

2-Allyloxy-5-nitrobenzoic Acid (C₁₀H₉NO₅, MW 223.18 g/mol) combines a nitro (-NO₂) group at the 5-position and an allyloxy (-OCH₂CHCH₂) group at the 2-position :

  • Crystallography : Single-crystal X-ray studies reveal a planar structure with mean C–C bond lengths of 1.403 Å, influencing conjugation and stability .

Carbonyl-Containing Derivatives

2-Chloro-5-formylbenzoic Acid (C₈H₅ClO₃, MW 184.45 g/mol) replaces the acetyloxy group with a formyl (-CHO) substituent :

  • Reactivity : The formyl group enables condensation reactions (e.g., Schiff base formation), making it valuable in organic synthesis.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-(Acetyloxy)-5-chlorobenzoic Acid C₉H₇ClO₄ 214.60 1734-62-9 2-OAc, 5-Cl
2-(Acetyloxy)-5-bromobenzoic Acid C₉H₇BrO₄ 259.06 1503-53-3 2-OAc, 5-Br
2-Amino-5-chlorobenzoic Acid C₇H₆ClNO₂ 171.58 Not provided 2-NH₂, 5-Cl
5-(Boc-amino)-2-chlorobenzoic Acid C₁₂H₁₄ClNO₄ 271.70 503555-96-2 2-Cl, 5-Boc-NH
4-Amino-5-chloro-2-ethoxybenzoic Acid C₉H₁₀ClNO₃ ~215.45 108282-38-8 2-OCH₂CH₃, 4-NH₂, 5-Cl
2-Allyloxy-5-nitrobenzoic Acid C₁₀H₉NO₅ 223.18 Not provided 2-OCH₂CHCH₂, 5-NO₂
2-Chloro-5-formylbenzoic Acid C₈H₅ClO₃ 184.45 Not provided 2-Cl, 5-CHO

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